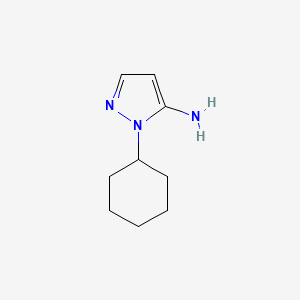

1-Cyclohexyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h6-8H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQWQGFQOJOBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188763 | |

| Record name | 1-Cyclohexyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3528-50-5 | |

| Record name | 1-Cyclohexyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-1H-pyrazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrazol-5-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the versatile class of 5-aminopyrazoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to kinase inhibition, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for this compound. It also includes hypothesized experimental protocols and discusses the potential biological relevance of this compound based on the activities of structurally related molecules.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are fundamental to its behavior in chemical and biological systems.

Structure:

-

IUPAC Name: this compound

-

Synonyms: 5-Amino-1-cyclohexylpyrazole, 2-Cyclohexylpyrazol-3-amine

-

CAS Number: 3528-50-5[1]

-

Molecular Formula: C₉H₁₅N₃

-

Molecular Weight: 165.24 g/mol [2]

-

Chemical Structure:

/ CH----CH \ / N | C6H11 (Cyclohexyl)

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 165.24 g/mol | [2] |

| Molecular Formula | C₉H₁₅N₃ | [2] |

| Boiling Point | 115-120 °C @ 0.5 Torr | |

| Melting Point | Not available | |

| Appearance | Not available (likely a solid at room temperature) | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | |

| Predicted XlogP | 1.6 | [2] |

Spectroscopic Data (Predicted and Representative)

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are outlined in Table 2.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.2-7.4 | Pyrazole C4-H |

| 5.5-5.7 | Pyrazole C3-H |

| 3.8-4.2 | Cyclohexyl C1-H (methine) |

| 1.0-2.0 | Cyclohexyl protons (multiplet) |

| 3.5-4.5 (broad) | -NH₂ |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 3.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch (aromatic) | Pyrazole ring |

| 2950-2850 | C-H stretch (aliphatic) | Cyclohexyl ring |

| 1650-1580 | N-H bend | Primary amine (-NH₂) |

| 1600-1450 | C=C and C=N stretch | Pyrazole ring |

| 1450 | CH₂ bend | Cyclohexyl ring |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound are shown in Table 4.

| m/z (Predicted) | Ion |

| 165.13 | [M]⁺ |

| 166.14 | [M+H]⁺ |

| 83.08 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 82.07 | [C₅H₆N₂]⁺ (Aminopyrazole fragment) |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general and widely applicable method for the synthesis of 5-aminopyrazoles involves the condensation of a substituted hydrazine with a β-ketonitrile or a related precursor.[5][6]

3.1. Proposed Synthesis of this compound

A plausible synthetic route to this compound is the reaction of cyclohexylhydrazine with 3-aminocrotononitrile or a similar β-enaminonitrile.

Reaction Scheme:

Experimental Procedure (Hypothetical):

-

Reaction Setup: To a solution of cyclohexylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1.0 equivalent).

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure of the purified product should be confirmed by NMR, IR, and mass spectrometry.

3.2. General Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the 5-aminopyrazole scaffold is a well-established pharmacophore in drug discovery. Derivatives have shown a wide range of biological activities, making this compound a candidate for various screening programs.

4.1. Kinase Inhibition

Numerous pyrazole-based compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8] It is plausible that this compound could exhibit inhibitory activity against one or more kinases. A common signaling pathway targeted by such inhibitors is the MAP kinase pathway.

4.2. Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[9][10][11] The anti-inflammatory potential of this compound could be investigated through in vitro and in vivo models of inflammation.

4.3. Anticancer Activity

The antiproliferative and cytotoxic effects of pyrazole derivatives against various cancer cell lines are well-documented.[12][13][14][15][16] The potential anticancer activity of this compound could be explored through cell-based assays.

4.4. Proposed Biological Screening Workflow

A general workflow for the preliminary biological screening of this compound is depicted below.

Conclusion

This compound is a molecule with a structural framework that suggests potential for biological activity, given the established importance of the 5-aminopyrazole scaffold in medicinal chemistry. This technical guide has provided a summary of its known chemical properties and structure, along with hypothesized experimental protocols for its synthesis and characterization. While specific experimental data for this compound is limited, the information presented, based on closely related analogs, offers a valuable starting point for researchers interested in exploring its potential in drug discovery and development. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 9. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of some anti-ulcer and anti-inflammatory natural products on cyclooxygenase and lipoxygenase enzymes: insights from in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. publishatcj.com [publishatcj.com]

- 15. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

1-Cyclohexyl-1H-pyrazol-5-amine CAS number and physical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Cyclohexyl-1H-pyrazol-5-amine, alongside a detailed, plausible experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies for the application of this compound.

Core Compound Information

This compound is a pyrazole derivative characterized by a cyclohexyl group attached to one of the nitrogen atoms of the pyrazole ring and an amine group at the 5-position. The pyrazole scaffold is a key feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.

Physical and Chemical Data

While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 3528-50-5 | [1][2] |

| Molecular Formula | C₉H₁₅N₃ | [3] |

| Molecular Weight | 165.24 g/mol | |

| Boiling Point | 115-120 °C at 0.5 Torr | [2] |

| Predicted XlogP | 1.6 | [3] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

The following section details a plausible synthetic protocol for this compound, adapted from general methods for the synthesis of 5-aminopyrazoles.

Synthesis of this compound from Cyclohexylhydrazine and 3-oxopropanenitrile

This synthesis involves the condensation reaction between cyclohexylhydrazine and a suitable three-carbon nitrile component, followed by cyclization to form the pyrazole ring.

Materials and Reagents:

-

Cyclohexylhydrazine hydrochloride

-

3-Oxopropanenitrile (or a suitable equivalent)

-

Sodium acetate

-

Ethanol

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Preparation of Cyclohexylhydrazine Free Base:

-

In a 100 mL round-bottom flask, dissolve cyclohexylhydrazine hydrochloride (1.0 eq) in water.

-

Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate dropwise with stirring until the solution is basic (pH > 8).

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield cyclohexylhydrazine as an oil. Use this immediately in the next step.

-

-

Condensation and Cyclization:

-

In a 250 mL round-bottom flask, dissolve the freshly prepared cyclohexylhydrazine (1.0 eq) and 3-oxopropanenitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (approximately 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound.

-

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data for 1-Cyclohexyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Cyclohexyl-1H-pyrazol-5-amine. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document focuses on predicted spectroscopic values and the general principles of spectroscopic analysis for this class of compounds. The information herein is intended to guide researchers in the characterization and identification of this and structurally related molecules.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₅N₃

-

Molecular Weight: 165.24 g/mol

-

CAS Number: 3528-50-5

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 5.5 - 6.0 | s (broad) | 2H | -NH₂ |

| ~ 7.3 - 7.5 | d | 1H | Pyrazole H-3 |

| ~ 5.8 - 6.0 | d | 1H | Pyrazole H-4 |

| ~ 3.8 - 4.2 | m | 1H | Cyclohexyl C-H (adjacent to N) |

| ~ 1.2 - 2.0 | m | 10H | Cyclohexyl -(CH₂)₅- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 150 - 155 | Pyrazole C-5 |

| ~ 135 - 140 | Pyrazole C-3 |

| ~ 95 - 100 | Pyrazole C-4 |

| ~ 55 - 60 | Cyclohexyl C-1 |

| ~ 30 - 35 | Cyclohexyl C-2, C-6 |

| ~ 25 - 30 | Cyclohexyl C-3, C-5 |

| ~ 24 - 28 | Cyclohexyl C-4 |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3450 - 3300 | Medium, Doublet | N-H stretch (asymmetric and symmetric) of primary amine |

| 3100 - 3000 | Weak | C-H stretch (pyrazole ring) |

| 2950 - 2850 | Strong | C-H stretch (cyclohexyl) |

| 1640 - 1600 | Medium | N-H bend (scissoring) |

| 1580 - 1550 | Medium | C=N and C=C stretch (pyrazole ring) |

| 1450 - 1400 | Medium | CH₂ bend (cyclohexyl) |

| 1300 - 1200 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 165 | [M]⁺ | Molecular ion |

| 166 | [M+H]⁺ | Protonated molecular ion (in ESI or CI) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 82 | [C₅H₆N₂]⁺ | Pyrazole amine fragment after loss of cyclohexyl |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disc. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion for a pure compound or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for a mixture.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Detailed workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Detailed workflow for Mass Spectrometry (MS) analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers can use this information to aid in the synthesis, purification, and characterization of this and related compounds. It is always recommended to confirm theoretical data with experimental results for definitive structural elucidation.

The Biological Versatility of 1-Cyclohexyl-1H-pyrazol-5-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the biological activities of a specific subclass: 1-Cyclohexyl-1H-pyrazol-5-amine derivatives. These compounds have emerged as promising candidates in the pursuit of novel therapeutics, demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This document provides a comprehensive overview of their biological evaluation, including detailed experimental protocols and insights into their mechanisms of action, to support further research and development in this area.

Anticancer Activity

Derivatives of the this compound core structure are being investigated for their potential as cytotoxic agents against various cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases and the induction of apoptosis. While extensive quantitative data for a broad range of this compound derivatives is not widely available in the public domain, studies on structurally related compounds provide valuable insights into their potential efficacy.

For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have demonstrated notable antiproliferative effects against breast cancer cell lines.[1] The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Anticancer Activity of Representative Pyrazol-5-amine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3g (N-(1-cyclohexyl-1H-pyrazol-5-yl)acetamide) | - | - | Data not available |

| Related Analogues | MCF-7 (Breast) | Data not available | [1] |

| A549 (Lung) | Data not available | ||

| PC-3 (Prostate) | Data not available |

Note: The table above is a template. Specific IC50 values for this compound derivatives are currently limited in publicly accessible literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

-

Antimicrobial Activity

The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Representative Pyrazol-5-amine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| General Pyrazole Derivatives | Staphylococcus aureus | 12.5 | [2] |

| Bacillus subtilis | - | [3] | |

| Escherichia coli | 6.25 | [2] | |

| Pseudomonas aeruginosa | - | [3] | |

| Candida albicans | 12.5 | [2] | |

| Aspergillus niger | 1 | [3] |

Note: The table above presents data for general pyrazole derivatives to illustrate the potential of this class of compounds. Specific MIC values for this compound derivatives are limited in the available literature.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile swabs

-

Sterile cork borer (6-8 mm diameter)

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent alone)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn of growth.

-

Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

-

Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and certain cancers. This compound derivatives are being explored as potential anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators and signaling pathways.

A notable finding is the identification of an N-acetylated cyclohexyl aminopyrazole derivative as a selective inhibitor of NF-κB-inducing kinase (NIK), a key component of the non-canonical NF-κB signaling pathway.[4] This pathway is crucial in the regulation of immune responses and inflammation.

Table 3: Anti-inflammatory Activity of a Representative Pyrazol-5-amine Derivative

| Compound ID | Target | IC50 (µM) | Reference |

| Cyclohexyl analogue 3g | NIK | 3.32 | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound derivatives

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound, positive control, or vehicle to the rats via oral or intraperitoneal route.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interaction with specific molecular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. The non-canonical NF-κB pathway is specifically controlled by NF-κB-inducing kinase (NIK). The discovery that a cyclohexyl-substituted aminopyrazole can selectively inhibit NIK highlights a promising avenue for the development of novel anti-inflammatory and anticancer drugs.[4]

Caption: Inhibition of the Non-Canonical NF-κB Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. Pyrazole derivatives have been shown to modulate MAPK signaling, often by inhibiting key kinases within the cascade, such as MEK and ERK. This inhibition can lead to the suppression of tumor growth.

Caption: Modulation of the MAPK Signaling Pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound derivatives follows a structured workflow, from chemical synthesis to comprehensive biological testing.

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities. While the currently available data is encouraging, further research is needed to fully elucidate their therapeutic potential. Future efforts should focus on:

-

Synthesis of diverse libraries: A broader range of analogues is needed to establish clear structure-activity relationships.

-

Comprehensive biological evaluation: Screening against a wider panel of cancer cell lines, microbial strains, and inflammatory models will provide a more complete picture of their activity spectrum.

-

In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways will enable rational drug design and optimization.

-

In vivo efficacy and toxicity studies: Promising lead compounds should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundation for researchers and drug development professionals to build upon in the exploration of this compound derivatives as a source of novel therapeutic agents.

References

- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Pyrazole Scaffolds: A Technical Guide to Their Therapeutic Targets in Drug Discovery

For Immediate Release

In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a privileged scaffold, underpinning the development of a diverse array of therapeutic agents. This technical guide offers an in-depth exploration of the key molecular targets of pyrazole-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The versatility of the pyrazole ring system has led to its incorporation into numerous FDA-approved drugs, highlighting its significance in addressing a wide range of diseases, from cancer and inflammation to infectious diseases.[1][2][3] This document summarizes the quantitative data on the inhibitory activities of these compounds, details the experimental methodologies for their evaluation, and visualizes their impact on crucial cellular signaling pathways.

Quantitative Analysis of Pyrazole-Based Inhibitors

The therapeutic efficacy of pyrazole derivatives is intrinsically linked to their potent and often selective inhibition of specific biological targets. The following tables provide a consolidated overview of the in vitro inhibitory activities (IC50 values) of representative pyrazole-based compounds against key enzymes and cancer cell lines, facilitating comparative analysis and aiding in structure-activity relationship (SAR) studies.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Kinase Targets

| Compound/Drug Name | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Ruxolitinib | JAK1 | 3.3 | - | - |

| Ruxolitinib | JAK2 | 2.8 | - | - |

| Ruxolitinib | TYK2 | 19 | - | - |

| Ruxolitinib | JAK3 | 428 | - | - |

| Crizotinib | ALK | 24 | - | - |

| Ceritinib | ALK | 0.15 | Crizotinib | 150 |

| Compound 3 | EGFR | 60 | Erlotinib | 130 |

| Compound 11 | EGFR | 83 | - | - |

| Compound 6g | EGFR | 24 | Erlotinib | 2 |

| Compound 9 | VEGFR-2 | 220 | - | - |

| Compound 6b | VEGFR-2 | 200 | Sorafenib | 30 |

| Compound 5a | VEGFR-2 | 267 | Sorafenib | 30 |

| Compound 4a | CDK-2 | 205 | Roscovitine | 556 |

| Compound 5a | CDK-2 | 311 | Roscovitine | 556 |

Data compiled from multiple sources.[4][5][6][7][8][9][10]

Table 2: Inhibitory Activity of Pyrazole Derivatives against COX Enzymes

| Compound/Drug Name | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-2 | 40 | >70 |

| Celecoxib | COX-1 | 2800 | |

| Compound 11 | COX-2 | 43 | - |

| Compound 12 | COX-2 | 49 | - |

| Compound 15 | COX-2 | 45 | - |

| PYZ10 | COX-2 | 0.0283 | - |

| PYZ11 | COX-2 | 0.2272 | - |

| PYZ31 | COX-2 | 19.87 | - |

Data compiled from multiple sources.[1][2][7][11][12][13]

Table 3: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| Compound 1 | HEPG2 | 0.31 | Erlotinib | 10.6 |

| Compound 2 | HEPG2 | 0.71 | Erlotinib | 10.6 |

| Compound 4 | HEPG2 | 0.65 | Erlotinib | 10.6 |

| Compound 11 | HT-29 | 2.12 | 5-FU | 8.77 |

| Compound 11 | MCF-7 | 2.85 | Doxorubicin | - |

| Compound 6b | HepG2 | 2.52 | Sorafenib | 2.05 |

| Compound 5a | HepG2 | 3.46 | Sorafenib | 2.05 |

| Compound 4a | HepG2 | 4.4 | Sorafenib | 2.05 |

| Compound 6d | A549 | 5.176 | - | - |

| Compound 6g | A549 | 1.537 | - | - |

| Compound 6j | A549 | 8.493 | - | - |

Data compiled from multiple sources.[4][6][7][14][15]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key in vitro assays commonly employed in the evaluation of pyrazole-based compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity.

Materials:

-

Kinase enzyme (e.g., EGFR, VEGFR-2, JAK2)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Test pyrazole compounds dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test pyrazole compounds in assay buffer.

-

In a 384-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

-

Add 10 µL of the kinase enzyme solution to all wells.

-

Initiate the kinase reaction by adding 10 µL of a mixture containing the kinase-specific substrate and ATP (at a concentration near the Km for the specific kinase).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay is used to determine the inhibitory potency and selectivity of pyrazole compounds against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX Assay Buffer

-

COX Probe

-

Test pyrazole compounds (e.g., Celecoxib) dissolved in DMSO

-

96-well white opaque plate

Procedure:

-

Prepare serial dilutions of the test compounds in COX Assay Buffer.

-

In a 96-well plate, add 10 µL of the diluted test compound or vehicle (DMSO for control) to the wells.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the Reaction Mix to each well.

-

Add 10 µL of diluted COX-1 or COX-2 enzyme solution to the respective wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Determine the percentage of inhibition for each compound concentration compared to the vehicle control and calculate the IC50 values.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of pyrazole compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HT-29, A549)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test pyrazole compounds dissolved in DMSO

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include vehicle-treated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Pyrazole-based compounds exert their therapeutic effects by modulating key signaling pathways that are often dysregulated in disease. The following diagrams, generated using the DOT language, illustrate the inhibitory action of these compounds on critical cellular cascades.

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole-based Akt inhibitors.

Caption: Inhibition of the MAPK signaling pathway by pyrazole-based BRAF inhibitors.

References

- 1. apexbt.com [apexbt.com]

- 2. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive review of the pyrazole core, detailing its synthesis, biological activities, and clinical significance. It is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Introduction to the Pyrazole Scaffold

The unique structural features of the pyrazole ring, including its planarity, aromaticity, and the presence of both hydrogen bond donor and acceptor capabilities, contribute to its ability to interact with a multitude of biological macromolecules. This has led to the successful development of numerous FDA-approved drugs containing the pyrazole moiety, targeting a range of conditions from inflammation and cancer to infectious diseases and cardiovascular disorders. The sustained interest in this scaffold is driven by its synthetic tractability, allowing for the creation of large and diverse chemical libraries for high-throughput screening, and the potential for fine-tuning its physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.

Therapeutic Applications of Pyrazole-Containing Compounds

The broad spectrum of biological activities exhibited by pyrazole derivatives underscores their therapeutic potential. This section will delve into the key application areas, presenting quantitative data on the efficacy of representative compounds.

Anti-inflammatory Activity

Pyrazole-based compounds have a long-standing history in the treatment of inflammation, most notably with the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Table 1: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Celecoxib | COX-2 | 0.04 | [1] |

| SC-560 | COX-1 | 0.009 | [1] |

| Compound 6b | COX-2 | 0.08 (85.23% inhibition) | [2] |

| Indomethacin | COX-1/COX-2 | 0.1 / 0.9 | [2] |

Anticancer Activity

The pyrazole scaffold is a prominent feature in many targeted cancer therapies, particularly as kinase inhibitors. These compounds have shown efficacy against a variety of cancer cell lines by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Table 2: In Vitro Anticancer Activity of Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase(s) | Target Cell Line | IC50 (µM) | Reference |

| Afuresertib | Akt1 | HCT116 (Colon) | 0.95 | [3] |

| Compound 3 | ALK | - | 2.9 (biochemical) | [3] |

| Compound 6 | Aurora A | HCT116 (Colon) | 0.39 | [3] |

| Compound 42 | Not specified | WM 266.4 (Melanoma) | 0.12 | [4] |

| Compound 42 | Not specified | MCF-7 (Breast) | 0.16 | [4] |

| Compound 49 | EGFR, HER-2 | - | 0.26, 0.20 (biochemical) | [4] |

| Compound 89b | Not specified | MCF-7 (Breast) | 26 | [4] |

| Compound 110 | Not specified | PC3 (Prostate) | 0.01 | [4] |

| Compound 24e | Not specified | PC-3 (Prostate) | 4.2 | [5] |

| Compound 24e | Not specified | DU 145 (Prostate) | 3.6 | [5] |

| Compound 24e | Not specified | MCF-7 (Breast) | 5.5 | [5] |

| Compound 43m | mTOR | A549 (Lung) | 14 | [6] |

| Ferrocene-pyrazole hybrid 47c | Not specified | HCT-116 (Colon) | 3.12 | [5] |

Antibacterial and Antiviral Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and pyrazole derivatives have shown promise in this area. Additionally, certain pyrazole-containing compounds have demonstrated antiviral activity against a range of viruses.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 7b | S. aureus, E. coli | - (active) | [7] |

| Compound 8b | S. aureus, E. coli | - (active) | [7] |

| Hydrazone 21a | S. aureus, B. subtilis | 62.5 | [8] |

| Hydrazone 21a | C. albicans, A. niger | 2.9 - 7.8 | [8] |

| Pyrazole-ciprofloxacin hybrid 7a | S. aureus | 0.125 | [9] |

| Pyrazole-ciprofloxacin hybrid 7g | S. aureus | 0.125 | [9] |

Key Signaling Pathways Targeted by Pyrazole Derivatives

To understand the mechanism of action of pyrazole-based drugs, it is essential to visualize the signaling pathways they modulate. The following diagrams, rendered using the DOT language, illustrate the inhibitory effects of pyrazole compounds on critical cellular pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several pyrazole-based kinase inhibitors target VEGFR-2.

Caption: Inhibition of the VEGFR-2 signaling cascade by pyrazole kinase inhibitors.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell growth and proliferation. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.

Caption: Pyrazole-based inhibitors block the EGFR signaling pathway.

JAK-STAT Signaling Pathway in Inflammation and Cancer

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.

Caption: Inhibition of the JAK-STAT pathway by pyrazole-based JAK inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives, intended to be a practical guide for laboratory researchers.

Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis.

Caption: General workflow for the Knorr pyrazole synthesis.

Protocol 1: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one [2]

-

Materials: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid, Ethanol.

-

Procedure:

-

In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture under reflux in ethanol for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired pyrazolone.

-

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles [10]

-

Materials: Aromatic aldehyde, Ketone, Hydrazine monohydrochloride, Dimethyl sulfoxide (DMSO), Oxygen.

-

Procedure:

-

In a reaction vessel, dissolve the aromatic aldehyde (1.0 eq), ketone (1.0 eq), and hydrazine monohydrochloride (1.1 eq) in DMSO.

-

Heat the reaction mixture to 100-120 °C under an oxygen atmosphere (a balloon of oxygen is sufficient).

-

Stir the reaction for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be purified by column chromatography or recrystallization.

-

Biological Evaluation Protocols

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay [1]

-

Objective: To determine the IC50 values of pyrazole compounds for COX-1 and COX-2 enzymes.

-

Materials: Human recombinant COX-1 and COX-2 enzymes, Arachidonic acid (substrate), Test pyrazole compounds, Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).

-

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound (or vehicle control) in assay buffer for 15 minutes at 37 °C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37 °C.

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 4: In Vitro Kinase Inhibition Assay [3]

-

Objective: To measure the ability of a pyrazole compound to inhibit the activity of a specific kinase.

-

Materials: Recombinant kinase, specific peptide substrate, ATP, Test pyrazole compounds, Kinase assay buffer, Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase enzyme solution to wells containing the test compound, positive control inhibitor, or DMSO (negative control).

-

Incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate for 30-60 minutes at 30 °C.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of kinase inhibition and determine the IC50 values.

-

Protocol 5: MTT Cytotoxicity Assay [11][12]

-

Objective: To assess the cytotoxic effect of pyrazole compounds on cancer cell lines.

-

Materials: Cancer cell line of interest, Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test pyrazole compounds for 48-72 hours.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Protocol 6: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [13][14]

-

Objective: To evaluate the in vivo anti-inflammatory activity of pyrazole compounds.

-

Animals: Male Wistar rats or Swiss albino mice.

-

Materials: Carrageenan, Test pyrazole compounds, Vehicle (e.g., 0.5% carboxymethyl cellulose), Plethysmometer.

-

Procedure:

-

Administer the test compound or vehicle to the animals via oral gavage or intraperitoneal injection.

-

After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

-

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a variety of therapeutic areas, coupled with its synthetic accessibility, ensures that it will remain a central focus for the development of new and improved drugs. The data and protocols presented in this guide are intended to empower researchers to build upon the existing knowledge and to facilitate the discovery of the next generation of pyrazole-based therapeutics. The continued exploration of novel pyrazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. shutterstock.com [shutterstock.com]

- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 6. worldresearchersassociations.com [worldresearchersassociations.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. inotiv.com [inotiv.com]

- 14. mdpi.com [mdpi.com]

Predictive Analysis of 1-Cyclohexyl-1H-pyrazol-5-amine: A Technical Guide to a Postulated Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a predicted mechanism of action for 1-cyclohexyl-1H-pyrazol-5-amine. As of the date of this document, specific experimental data for this compound is not extensively available in the public domain. The predictions herein are based on the well-documented biological activities of structurally related pyrazole derivatives.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[3][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[6][7]

This guide focuses on this compound, a pyrazole derivative characterized by a cyclohexyl group at the N1 position and an amine group at the C5 position. The 5-aminopyrazole moiety is a key building block for the synthesis of various bioactive heterocyclic compounds.[8] Based on the extensive literature on related pyrazole compounds, we can postulate a likely mechanism of action and predict potential therapeutic applications for this specific molecule.

Predicted Mechanism of Action

Based on its structural features, this compound is predicted to function primarily as a modulator of inflammatory and proliferative signaling pathways. The most probable molecular targets are enzymes within the kinase and cyclooxygenase (COX) families.

Inhibition of Protein Kinases

Numerous pyrazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[9] The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The N1-substituent (cyclohexyl group) and the C5-substituent (amino group) can be tailored to achieve selectivity for specific kinases.

Predicted Signaling Pathway: Kinase Inhibition

Below is a diagram illustrating the potential downstream effects of kinase inhibition by this compound.

Caption: Predicted kinase inhibition pathway.

Modulation of Cyclooxygenase (COX) Enzymes

A significant number of pyrazole-containing compounds are known to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[10] The structural features of this compound may allow it to bind to the active site of COX enzymes, thereby blocking the production of prostaglandins.

Predicted Signaling Pathway: COX Inhibition

The following diagram depicts the postulated mechanism of COX inhibition.

Caption: Postulated cyclooxygenase inhibition pathway.

Supporting Data from Related Compounds

While specific quantitative data for this compound is not available, the following tables summarize the activities of other pyrazole derivatives against relevant target classes. This data provides a basis for the predicted mechanism of action.

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| Derivative of 1,3-diphenyl-1H-pyrazole-4-carboxamide | A549 | 0.025 (as CDK2 inhibitor) | [10] |

| Pyrazole-sulfonamide derivative | MCF7 | 0.01 | [10] |

| Pyrazole-sulfonamide derivative | NCI-H460 | 0.03 | [10] |

| Pyrazole derivative | EGFR Tyrosine Kinase | 0.26 | [10] |

| Pyrazole derivative | HER-2 Tyrosine Kinase | 0.20 | [10] |

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound | Target | Activity | Reference |

| Celecoxib | COX-2 | Selective Inhibition | [2] |

| Pyrazole-integrated benzophenones | Inflammatory Mediators | Active Inhibition | [4] |

| 3,5-diaryl pyrazole derivatives | IL-6, TNF-α | Active Inhibition | [4] |

Proposed Experimental Protocols

To validate the predicted mechanism of action of this compound, a series of in vitro and cell-based assays are proposed.

Kinase Inhibition Assays

-

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

-

Methodology:

-

Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™ or similar).

-

Prepare a stock solution of this compound in DMSO.

-

Perform competitive binding assays where the compound competes with a known ligand for the kinase active site.

-

Alternatively, use a radiometric assay (e.g., ³³P-ATP filter binding assay) to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the test compound.

-

Calculate IC50 values from the dose-response curves.

-

COX Inhibition Assays

-

Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2.

-

Methodology:

-

Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Employ a colorimetric or fluorescent COX inhibitor screening assay kit.

-

The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Incubate the enzyme with the test compound before the addition of arachidonic acid to initiate the reaction.

-

Determine the IC50 for both COX-1 and COX-2 to assess potency and selectivity.

-

Cell-Based Proliferation Assay

-

Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Assess cell viability using an MTT or similar colorimetric assay.

-

Measure the absorbance at the appropriate wavelength and calculate the percentage of cell growth inhibition.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Experimental Workflow

The diagram below outlines a general workflow for the initial screening and validation of the predicted biological activity.

Caption: General experimental workflow.

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest its potential as a modulator of key signaling pathways involved in cell proliferation and inflammation. Its pyrazole core, substituted with a cyclohexyl group at N1 and an amino group at C5, makes it a promising candidate for inhibition of protein kinases and/or cyclooxygenase enzymes. The proposed experimental protocols provide a clear path for validating these predictions and elucidating the precise mechanism of action, which could pave the way for its development as a novel therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-Cyclohexyl-1H-pyrazol-5-amine Interactions with Protein Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent protein kinase inhibitors.[1][2] This technical guide provides a comprehensive, step-by-step protocol for the in silico modeling of 1-Cyclohexyl-1H-pyrazol-5-amine, a representative pyrazole-containing small molecule, with a focus on its potential interactions with protein kinases. Given the prevalence of pyrazole derivatives as kinase inhibitors, this document will use Janus Kinase 1 (JAK1) as a representative target to illustrate a complete in silico workflow.[3][4] The methodologies detailed herein, from molecular docking to molecular dynamics simulations, are broadly applicable to the study of small molecule-protein interactions in drug discovery.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[5] The pyrazole moiety is a key pharmacophore in many approved and investigational kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][6]

This compound is a small molecule featuring this key pyrazole core. While specific biological data for this exact compound is limited, its structural similarity to known kinase inhibitors suggests its potential as a modulator of kinase activity. This guide will provide a detailed framework for investigating its interactions with protein kinases using computational methods.

1.1. Target Selection: Janus Kinase 1 (JAK1)

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling downstream of cytokine receptors.[3][7] The JAK/STAT signaling pathway is crucial for immunity, hematopoiesis, and cell growth.[7] Aberrant JAK1 signaling is implicated in various autoimmune diseases and cancers, making it a well-validated therapeutic target.[8] Several pyrazole-containing compounds, such as Ruxolitinib, are potent JAK inhibitors, making JAK1 an excellent representative target for this study.[3]

1.2. In Silico Modeling Workflow

The following diagram outlines the comprehensive workflow for the in silico analysis of this compound's interaction with JAK1.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments. These protocols are designed to be adaptable to various molecular modeling software packages (e.g., Schrödinger Suite, Amber, GROMACS, AutoDock).

2.1. Protein Preparation

Objective: To prepare the crystal structure of JAK1 for docking and simulation by correcting structural issues and assigning appropriate parameters.

Protocol:

-

Obtain Crystal Structure: Download the 3D crystal structure of human JAK1 from the Protein Data Bank (PDB). A suitable structure would be one complexed with a pyrazole-based inhibitor (e.g., PDB ID: 4L00).

-

Pre-processing:

-

Load the PDB file into a molecular modeling program.

-

Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. Retain the protein chain(s) and any necessary cofactors.

-

Inspect the protein for missing residues or atoms. Use tools within the software to build and optimize any missing loops or side chains.

-

-

Protonation and Optimization:

-

Assign protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the crystal structure.

-

-

Receptor Grid Generation (for Docking):

-

Define the binding site for molecular docking. This is typically centered on the location of the co-crystallized ligand in the original PDB file.

-

Generate a receptor grid that encompasses the defined active site. This grid pre-calculates the potential energy of interaction for different atom types, speeding up the docking process.

-

2.2. Ligand Preparation

Objective: To generate a low-energy, 3D conformation of this compound and assign correct atom types and partial charges.

Protocol:

-

2D to 3D Conversion:

-

Draw the 2D structure of this compound using a chemical drawing tool.

-

Convert the 2D structure to a 3D conformation.

-

-

Ionization and Tautomerization:

-

Generate possible ionization states and tautomers of the ligand at a physiological pH of 7.4. For this compound, the primary amine is the most likely site of protonation.

-

-

Energy Minimization:

-

Perform a thorough conformational search and energy minimization of the ligand using a suitable force field (e.g., OPLS, MMFF). This ensures that a low-energy, realistic conformation is used for docking.

-

-

Parameterization:

-

Assign atom types and partial charges to the ligand atoms. This is crucial for accurately calculating electrostatic and van der Waals interactions.

-

2.3. Molecular Docking

Objective: To predict the preferred binding orientation and conformation (pose) of this compound within the ATP-binding site of JAK1.

Protocol:

-

Docking Execution:

-

Use a molecular docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligand into the receptor grid of JAK1.

-

Employ a flexible docking protocol, allowing for torsional flexibility in the ligand.

-

Generate a set of diverse docking poses (typically 10-20).

-

-

Pose Analysis and Scoring:

-

The docking poses will be ranked based on a scoring function that estimates the binding affinity.

-

Visually inspect the top-scoring poses. A plausible pose should exhibit favorable interactions with key residues in the active site, such as hydrogen bonds with the hinge region of the kinase.

-

Select the best pose for further analysis, such as molecular dynamics simulation.

-

2.4. Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the predicted protein-ligand complex and analyze the dynamics of the interactions over time in a simulated physiological environment.

Protocol:

-

System Setup:

-

Place the best-docked pose of the JAK1-ligand complex in a simulation box of appropriate dimensions (e.g., a cubic box with a 10 Å buffer from the protein surface).

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

-

-

Minimization and Equilibration:

-

Perform a series of energy minimization steps to relax the system and remove any bad contacts, first with restraints on the protein and ligand, and then with fewer restraints.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), while restraining the protein and ligand.

-

Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the correct density.

-

-

Production MD:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory for key metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.

-

Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein over the course of the simulation.

-

Data Presentation